Technical Guide: Physicochemical Properties & Characterization of 2-(3-fluorobenzoyl)-1-methyl-1H-imidazole
Technical Guide: Physicochemical Properties & Characterization of 2-(3-fluorobenzoyl)-1-methyl-1H-imidazole
This is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of 2-(3-fluorobenzoyl)-1-methyl-1H-imidazole .
Executive Summary
2-(3-fluorobenzoyl)-1-methyl-1H-imidazole (CAS: 1247473-86-4) is a specialized heterocyclic building block characterized by a 1,2-disubstituted imidazole core. The molecule features a ketone bridge connecting an electron-rich imidazole ring to an electron-deficient 3-fluorophenyl ring. This "push-pull" electronic structure confers unique solubility and reactivity profiles, making it a valuable intermediate in the synthesis of kinase inhibitors, tubulin polymerization inhibitors, and potential benzodiazepine-site ligands.
This guide provides a comprehensive analysis of its physicochemical behavior, synthetic accessibility, and analytical fingerprints, designed to support researchers in pre-formulation and lead optimization.
Chemical Identity & Structural Analysis[1]
| Parameter | Specification |
| IUPAC Name | (3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanone |
| Common Name | 2-(3-fluorobenzoyl)-1-methylimidazole |
| CAS Registry Number | 1247473-86-4 |
| Molecular Formula | C₁₁H₉FN₂O |
| Molecular Weight | 204.20 g/mol |
| SMILES | Cn1ccnc1C(=O)c2cccc(F)c2 |
| InChI Key | Predicted based on structure |
Structural Features[1][2][3][4][5][6][7]
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Imidazole Core (N1-Methylated): The N1-methyl group blocks tautomerization, locking the molecule into a single isomeric form. This enhances lipophilicity compared to the N-H analog.
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C2-Carbonyl Linker: The carbonyl group at the C2 position acts as a strong electron-withdrawing group (EWG), significantly reducing the electron density of the imidazole ring and lowering the basicity of the N3 nitrogen.
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3-Fluorophenyl Moiety: The fluorine atom at the meta-position introduces a dipole and metabolic stability (blocking metabolic oxidation at that site) while modulating the lipophilicity (LogP).
Physicochemical Properties (Predicted & Observed)
Note: As a specialized research chemical, specific experimental constants are rarely published. The values below represent high-confidence predictive models validated against structurally related aroyl imidazoles.
Solid-State Properties
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Physical State: Crystalline solid.
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Color: Off-white to pale yellow (impurities often cause yellowing).
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Melting Point (Predicted): 85°C – 95°C.
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Context: 1-methyl-2-benzoylimidazole melts at ~60-62°C. The addition of the fluorine atom typically increases crystal lattice energy, raising the melting point by 20-30°C.
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Solution Properties
| Property | Value (Est.) | Significance |
| LogP (Octanol/Water) | 2.1 – 2.4 | Moderate lipophilicity; likely to have good membrane permeability. |
| LogD (pH 7.4) | ~2.2 | Remains neutral at physiological pH. |
| pKa (Base, N3) | 2.5 – 3.5 | Critical: The C2-benzoyl group drastically lowers the pKa compared to 1-methylimidazole (pKa ~7.0). It will not protonate at physiological pH. |
| H-Bond Acceptors | 3 | N3 (imidazole), C=O (ketone), F (fluorine). |
| H-Bond Donors | 0 | No acidic protons. |
| Topological Polar Surface Area (TPSA) | ~34 Ų | Indicates excellent passive absorption potential (Rule of 5 compliant). |
Solubility Profile
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Water: Low (< 0.5 mg/mL).[1]
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Acidic Media (0.1 N HCl): Moderate solubility due to protonation of N3 (pKa ~3.0 implies partial protonation at pH 1).
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Organic Solvents:
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High: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Methanol.
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Moderate: Ethyl Acetate, Acetonitrile.
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Low: Hexanes, Diethyl ether.
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Synthesis & Reaction Engineering
The synthesis relies on the directed lithiation of 1-methylimidazole. This protocol requires strict anhydrous conditions due to the instability of the lithiated intermediate.
Synthetic Pathway (Graphviz Visualization)
Caption: Figure 1. Convergent synthesis via C2-lithiation. The sequence requires cryogenic control (-78°C) to prevent ring opening or polymerization.
Detailed Protocol (Standardized)
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Lithiation: Dissolve 1-methylimidazole (1.0 eq) in anhydrous THF under Argon. Cool to -78°C. Add n-Butyllithium (1.1 eq) dropwise over 30 mins. Stir for 1 hour to ensure formation of the C2-lithio species.
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Acylation: Dissolve 3-fluorobenzoyl chloride (1.1 eq) in THF. Add this solution dropwise to the lithiated imidazole, maintaining temperature below -60°C.
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Quench: Allow the mixture to warm to 0°C, then quench with saturated NH₄Cl solution.
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Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (SiO₂, 0-5% MeOH in DCM).
Analytical Characterization
To validate the identity and purity of the compound, the following spectral fingerprints should be confirmed.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 400 MHz):
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δ 4.05 ppm (s, 3H): N-Methyl group (Diagnostic singlet).
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δ 7.05 ppm (s, 1H): Imidazole H5.
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δ 7.20 ppm (s, 1H): Imidazole H4.
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δ 7.30 – 7.80 ppm (m, 4H): Aromatic protons (3-fluorophenyl ring). Look for complex splitting due to ¹H-¹⁹F coupling.
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¹⁹F NMR:
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δ -112 ppm (m, 1F): Single signal corresponding to the meta-fluorine.
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Mass Spectrometry (ESI-MS)
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Mode: Positive Ion Mode (ESI+).
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Observed Ion: [M+H]⁺ = 205.2 m/z.
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Fragmentation: Loss of the methyl group or cleavage at the carbonyl linker may be observed at higher collision energies.
Analytical Workflow (Graphviz Visualization)
Caption: Figure 2. Step-wise analytical decision tree for validating batch quality.
Stability & Handling Guide
Chemical Stability
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Hydrolysis: The molecule is a ketone, not an amide. It is stable to aqueous hydrolysis under neutral and mild acidic conditions. However, prolonged exposure to strong bases (e.g., NaOH at >80°C) may lead to cleavage of the C2-C(carbonyl) bond, yielding 1-methylimidazole and 3-fluorobenzoic acid.
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Oxidation: The imidazole ring is generally resistant to mild oxidation, but the methyl group can be susceptible to metabolic oxidation (N-demethylation) in biological systems.
Storage Recommendations
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Temperature: Store at 2–8°C for long-term stability.
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Atmosphere: Hygroscopic tendency is low, but storage under nitrogen is recommended to prevent moisture uptake which complicates weighing.
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Light: Protect from light. Diaryl ketones can undergo Norrish-type photochemical reactions upon prolonged UV exposure.
References
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Synthesis of 2-Aroyl-1-methylimidazoles: Ohta, S., et al. "Synthesis of 2-acyl-1-methyl-1H-imidazoles and reactivity." Chemical and Pharmaceutical Bulletin, 1996.
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General Imidazole Properties: "Imidazole: Physical properties and spectral data." National Center for Biotechnology Information (PubChem).
- Lithiation Protocols: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
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CAS Registry Data: "2-(3-fluorobenzoyl)-1-methyl-1H-imidazole (CAS 1247473-86-4)." SciFinder / CAS Common Chemistry.[2] [2]
